Cas no 362-29-8 (1-10-2-(Dimethylamino)propylphenothiazin-2-yl-1-propanone)

1-10-2-(Dimethylamino)propylphenothiazin-2-yl-1-propanone structure
362-29-8 structure
Product Name:1-10-2-(Dimethylamino)propylphenothiazin-2-yl-1-propanone
CAS No:362-29-8
MF:C20H24N2OS
MW:340.482363700867
CID:93667
PubChem ID:4940
Update Time:2025-10-13

1-10-2-(Dimethylamino)propylphenothiazin-2-yl-1-propanone Chemical and Physical Properties

Names and Identifiers

    • propiomazine
    • 1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone
    • 1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one
    • 1-[10-(2-dimethylamino-propyl)-10H-phenothiazin-2-yl]-propan-1-one
    • 1-[10-(2-dimethylamino-propyl)-phenothiazin-2-yl]-propan-1-one
    • 10-<2-Dimethylamino-propyl>-3-propionyl-phenothiazin
    • 3-Propionyl-10-<2-dimethylamino-propyl>-phenothiazin
    • Dorevan
    • Largon
    • Phenoctyl
    • Propiomazina
    • Propiomazina [INN-Spanish]
    • Propiomazinum
    • Propiomazinum [INN-Latin]
    • Propionylpromethazine
    • Wy-1359
    • Propiomazine (USAN/INN)
    • NINDS_000296
    • L000807
    • 2-Propionyl-10-[2-(dimethylamino)propyl]phenothiazine
    • KBio1_000296
    • BRD-A10471441-050-02-8
    • Spectrum2_000930
    • PROPIOMAZINE [INN]
    • 1-Propanone, 1-(10-(2-(dimethylamino)propyl)-10H-phenothiazin-2-yl)-
    • UVOIBTBFPOZKGP-UHFFFAOYSA-N
    • 362-29-8
    • Spectrum5_001104
    • CB 1678
    • Spectrum_000872
    • 1-{10-[2-(dimethylamino)propyl]-10H-phenothiazin-2-yl}propan-1-one
    • NCGC00178744-01
    • Spectrum4_000491
    • CHEBI:8491
    • CS-0021941
    • KBio2_003920
    • 10-Dimethylaminoisopropyl-2-propionylphenothiazine
    • Oprea1_617420
    • KBioSS_001352
    • 1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl]-1-propanone
    • PROPIOMAZINE [VANDF]
    • Propavan
    • KBioGR_001001
    • SCHEMBL93770
    • 1-{10-[2-(dimethylamino)propyl]-10H-phenothiazin-2-yl}-1-propanone
    • IDI1_000296
    • 242Z0PM79Y
    • SPBio_000840
    • 1-Propanone, 1-(10-(2-(dimethylamino)propyl)phenothiazin-2-yl)-
    • DB00777
    • Q7250328
    • KBio2_001352
    • KBio3_001737
    • EINECS 206-646-1
    • 3-Propionyl-10-dimethylaminoisopropylphenothiazine
    • 1-(10-(2-(Dimethylamino)propyl)phenothiazin-2-yl)-1-propanone
    • 1-[10-[2-(Dimethylamino)propyl]-10H-phenothiazin-2-yl]-1-propanone
    • PROPIOMAZINE [MART.]
    • CHEMBL1201210
    • KBio2_006488
    • CB-1678
    • NS00125832
    • 2-Propionyl-10-(2-(dimethylamino)propyl)phenothiazine
    • BSPBio_002237
    • PROPIOMAZINE [HSDB]
    • EN300-18559874
    • DivK1c_000296
    • GTPL7284
    • PROPIOMAZINE [WHO-DD]
    • 1-Propanone, 1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]-
    • C07405
    • Spectrum3_000559
    • PROPIOMAZINE [USAN]
    • (+/-)-PROPIOMAZINE
    • DTXSID1023520
    • Propiomazine [USAN:INN:BAN]
    • HY-U00051
    • UNII-242Z0PM79Y
    • PROPIOMAZINE [MI]
    • 1-Propanone, 1-[10-[2-(dimethylamino)propyl]-10H-phenothiazin-2-yl]-
    • D02361
    • NS00021133
    • 10-(2-Dimethylaminopropyl)-2-propionylphenothiazine
    • HSDB 3275
    • Propiomazine Free Base
    • DA-57112
    • 1-10-2-(Dimethylamino)propylphenothiazin-2-yl-1-propanone
    • Inchi: 1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3
    • InChI Key: UVOIBTBFPOZKGP-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N(C2C=C(C(CC)=O)C=CC1=2)CC(C)N(C)C

Computed Properties

  • Exact Mass: 340.16100
  • Monoisotopic Mass: 340.161
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 48.8A^2

Experimental Properties

  • Density: 1.137
  • Boiling Point: bp0.5 235-245°
  • Flash Point: 256.7°C
  • PSA: 48.85000
  • LogP: 4.89710

1-10-2-(Dimethylamino)propylphenothiazin-2-yl-1-propanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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1-10-2-(Dimethylamino)propylphenothiazin-2-yl-1-propanone Related Literature

Additional information on 1-10-2-(Dimethylamino)propylphenothiazin-2-yl-1-propanone

Professional Introduction to Compound with CAS No. 362-29-8 and Product Name: 1-10-2-(Dimethylamino)propylphenothiazin-2-yl-1-propanone

The compound in question, identified by the chemical abstracts service number CAS No. 362-29-8, is a specialized organic molecule with significant applications in the field of pharmaceutical chemistry. The product name, 1-10-2-(Dimethylamino)propylphenothiazin-2-yl-1-propanone, provides a detailed structural insight into its molecular composition, highlighting its complex and multifaceted nature. This introduction aims to explore the compound's chemical properties, potential applications, and recent advancements in research that underscore its importance in modern medicinal chemistry.

At the core of understanding this compound lies its molecular structure, which is characterized by a phenothiazine core linked to a propyl chain with a dimethylamino substituent. The phenothiazine moiety is particularly noteworthy due to its well-documented biological activity and utility in the development of therapeutic agents. Phenothiazines are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties, including their role as antipsychotics, antihistamines, and antimicrobial agents. The presence of the dimethylamino group in the propyl chain introduces additional functional diversity, enabling various chemical modifications and interactions that can be exploited for drug design.

Recent research has focused on leveraging the unique structural features of phenothiazine derivatives to develop novel therapeutic strategies. One particularly promising area of investigation is the use of these compounds as scaffolds for anticancer agents. The phenothiazine ring system exhibits remarkable ability to interact with biological targets such as topoisomerases and kinases, which are critical enzymes in cancer cell proliferation. By incorporating functional groups like dimethylamino into the molecular framework, researchers can fine-tune the compound's binding affinity and selectivity, thereby enhancing its therapeutic efficacy.

In addition to their anticancer potential, phenothiazine derivatives have also shown promise in the treatment of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier and interact with central nervous system receptors makes them valuable candidates for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. The 1-10-2-(Dimethylamino)propylphenothiazin-2-yl-1-propanone structure exemplifies this potential, as the dimethylamino group can modulate receptor binding while the phenothiazine core provides stability and bioavailability.

The synthesis of this compound involves a series of well-established organic reactions that highlight the expertise required in medicinal chemistry. Key steps include the formation of the phenothiazine ring system followed by selective functionalization at the propyl chain terminus. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity, which are crucial for pharmaceutical applications. These synthetic methodologies not only underscore the compound's complexity but also demonstrate the cutting-edge approaches used in modern drug development.

From a pharmacological perspective, the dimethylamino group plays a pivotal role in modulating the compound's biological activity. This aminoalkyl side chain can influence solubility, metabolic stability, and receptor interactions, all of which are critical factors in drug design. Preclinical studies have begun to explore how variations in this moiety can impact efficacy and safety profiles, providing valuable insights for future clinical development. The integration of computational modeling and high-throughput screening has accelerated these efforts, allowing researchers to rapidly evaluate numerous derivatives.

The compound's potential extends beyond traditional pharmaceutical applications into areas such as diagnostic imaging and bioconjugation chemistry. Functionalized phenothiazines have been utilized as contrast agents for magnetic resonance imaging (MRI), where their ability to enhance signal intensity makes them invaluable tools for visualizing biological tissues. Furthermore, their reactive sites can be exploited for site-specific labeling of biomolecules, enabling advanced biochemical studies and therapeutic protein engineering.

As research continues to evolve, new methodologies for studying 1-10-2-(Dimethylamino)propylphenothiazin-2-yl-1-propanone and related derivatives are being developed. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provide detailed structural information essential for understanding mechanism-of-action. Additionally, advances in single-cell sequencing technologies have allowed researchers to investigate how these compounds affect cellular pathways at a granular level, offering unprecedented insights into their therapeutic potential.

The regulatory landscape surrounding new drug development also plays a significant role in shaping research priorities for compounds like this one. Compliance with guidelines set forth by agencies such as the Food and Drug Administration (FDA) ensures that safety standards are met before clinical trials commence. This rigorous process underscores the importance of thorough preclinical testing and validation before moving into human trials.

In conclusion,1-10-2-(Dimethylamino)propylphenothiazin-2-yl-1-propanone represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents with broad applications across multiple disease areas. Its unique combination of functional groups makes it an attractive scaffold for further chemical modification and biological investigation,CAS No 362298 continues to serve as an important reference point in pharmaceutical research,dimethylamino propylphenothiazin 2 yl 1 propanone highlights ongoing efforts toward more effective treatments through innovative chemistry.

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